Pardoprunox hydrochloride
Overview
Description
Pardoprunox hydrochloride (also known as SLV-308) is an antiparkinsonian drug that was developed by Solvay for the treatment of Parkinson’s disease . It reached phase III clinical trials before being discontinued . It was also being investigated for the treatment of depression and anxiety . Pardoprunox acts as a D2 (pK i = 8.1) and D3 receptor (pK i = 8.6) partial agonist (IA = 50% and 67%, respectively) and 5-HT1A receptor (pK i = 8.5) full agonist (IA = 100%) .
Molecular Structure Analysis
The molecular formula of Pardoprunox hydrochloride is C12H16ClN3O2 . The molecular weight is 269.73 g/mol . The InChI is 1S/C12H15N3O2.ClH/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9;/h2-4H,5-8H2,1H3,(H,13,16);1H .Scientific Research Applications
Application Summary
Pardoprunox hydrochloride is a partial dopamine D2 agonist and noradrenergic agonist with serotonin 5-HT1A agonist properties . It has been used in trials studying the treatment of both early and advanced stage Parkinson’s disease .
Method of Application
Pardoprunox hydrochloride binds to dopamine D2, D3, and D4 receptors and 5-HT1A receptors. It is a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors . The specific dosage and administration details would depend on the specifics of the clinical trial or treatment plan.
Results or Outcomes
In radioligand binding assays, Pardoprunox has shown to be a partial agonist of dopamine D2 and D3 receptors and a full agonist of the serotonin (5-HT) receptor subtype 5-HT1A . It has been shown to increase contralateral turning behavior in a 6-OHDA rat model of Parkinson’s disease . In a marmoset model of Parkinson’s disease induced by MPTP, Pardoprunox increased locomotor activity in a dose-dependent manner .
Psychiatry - Depression and Anxiety Treatment
Application Summary
Pardoprunox hydrochloride was being investigated as a potential treatment for depression and anxiety . Its mechanism of action, which involves partial agonism at dopamine D2 and D3 receptors and full agonism at serotonin 5-HT1A receptors , suggested it could have potential benefits in treating these conditions.
Method of Application
As with its use in Parkinson’s disease, Pardoprunox hydrochloride would likely be administered orally, with the dosage and administration details depending on the specifics of the clinical trial or treatment plan .
Results or Outcomes
Unfortunately, it appears that the investigations into the use of Pardoprunox hydrochloride for the treatment of depression and anxiety have been abandoned . The specific reasons for this are not clear, but it could be due to a variety of factors, such as lack of efficacy, undesirable side effects, or difficulties in clinical trials.
Safety And Hazards
properties
IUPAC Name |
7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2.ClH/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9;/h2-4H,5-8H2,1H3,(H,13,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRIKTDKFHAOKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949746 | |
Record name | 7-(4-Methylpiperazin-1-yl)-1,3-benzoxazol-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pardoprunox hydrochloride | |
CAS RN |
269718-83-4 | |
Record name | Pardoprunox hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269718-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pardoprunox hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269718834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(4-Methylpiperazin-1-yl)-1,3-benzoxazol-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARDOPRUNOX HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U40903X6V8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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